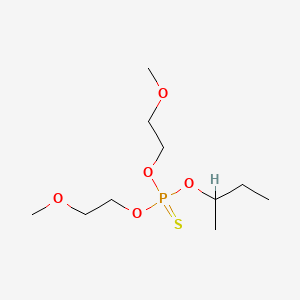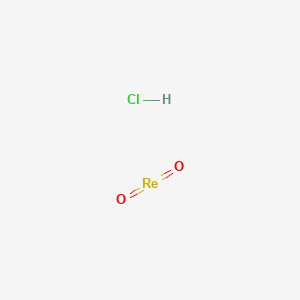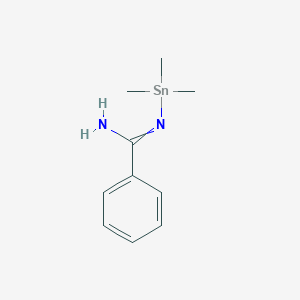![molecular formula C24H32N2 B14476005 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine CAS No. 72928-11-1](/img/structure/B14476005.png)
1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine is an organic compound characterized by the presence of butylphenyl groups attached to an ethanimine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine typically involves the reaction of 4-butylbenzaldehyde with 4-butylaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, may be employed to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-tert-butylphenyl)ethanone
- 1-(4-sec-butylphenyl)ethanone
- 4-tert-butylphenol
Comparison: 1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine is unique due to its specific structural arrangement and the presence of both butylphenyl and ethanimine groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, its reactivity and interaction with biological targets may differ significantly from those of 1-(4-tert-butylphenyl)ethanone or 4-tert-butylphenol, highlighting its uniqueness in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
72928-11-1 |
|---|---|
Molekularformel |
C24H32N2 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C24H32N2/c1-5-7-9-21-11-15-23(16-12-21)19(3)25-26-20(4)24-17-13-22(14-18-24)10-8-6-2/h11-18H,5-10H2,1-4H3 |
InChI-Schlüssel |
IMQCBZMFMQNVMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C(=NN=C(C)C2=CC=C(C=C2)CCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)

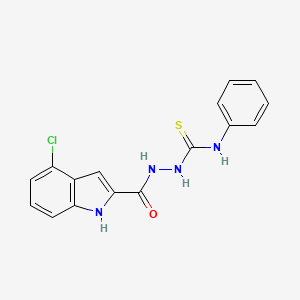
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
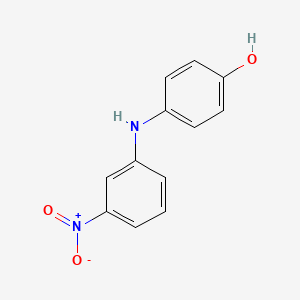
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
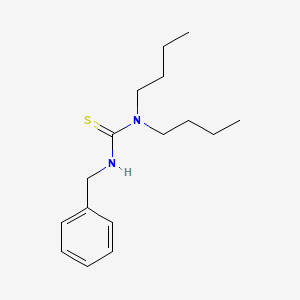
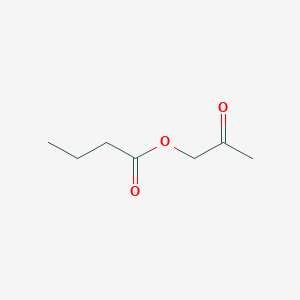

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
